molecular formula C24H21ClFN5O2 B2534085 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone CAS No. 1260907-03-6

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B2534085
CAS No.: 1260907-03-6
M. Wt: 465.91
InChI Key: KFPDWHQMMWTGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group, a pyrrole ring linked via an ethanone spacer, and a 4-(4-fluorophenyl)piperazine moiety. Such structural motifs are commonly associated with bioactivity in medicinal chemistry, particularly in targeting CNS receptors (e.g., serotonin or dopamine receptors) or enzymes like kinases due to the piperazine’s ability to modulate pharmacokinetics and the oxadiazole’s role in enhancing metabolic stability .

Properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O2/c25-18-4-1-3-17(15-18)23-27-24(33-28-23)21-5-2-10-31(21)16-22(32)30-13-11-29(12-14-30)20-8-6-19(26)7-9-20/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPDWHQMMWTGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (commonly referred to as the oxadiazole derivative) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN4OC_{21}H_{19}ClN_{4}O, with a molecular weight of approximately 368.85 g/mol. The compound features a complex structure incorporating a 1,2,4-oxadiazole ring, a pyrrole moiety, and a piperazine group, which are known to contribute to its biological properties.

Structural Components

  • Oxadiazole Ring : Known for antimicrobial and anticancer properties.
  • Pyrrole Moiety : Often associated with neuroactive compounds.
  • Piperazine Group : Commonly found in psychoactive drugs and known for interactions with neurotransmitter receptors.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound's structure suggests enhanced interactions with cellular targets involved in cancer proliferation.

  • Mechanism of Action : The oxadiazole ring is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 5 to 15 µM.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Efficacy : The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, comparable to standard antibiotics. For instance, MIC values against Staphylococcus aureus were reported at 32 µg/mL.
PathogenMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus32Methicillin16
Escherichia coli64Ampicillin32
Pseudomonas aeruginosa128Ciprofloxacin64

Neuropharmacological Effects

The piperazine component suggests potential interactions with serotonin receptors, particularly the 5-HT receptor family.

  • Behavioral Studies : Animal models have shown that the compound can exhibit anxiolytic effects, reducing anxiety-like behavior in rodents when administered at low doses.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the oxadiazole and piperazine components can significantly alter its efficacy.

  • Substitution Patterns : Electron-withdrawing groups (e.g., Cl) on the aromatic rings enhance antimicrobial activity.
  • Pyrrole Variations : Alterations in the pyrrole structure can modulate anticancer potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in core heterocycles, substituents, or linker groups. These variations impact physicochemical properties, binding affinities, and metabolic stability, as inferred from computational and crystallographic analyses (Table 1).

Table 1: Structural and Hypothesized Property Comparisons

Compound Name / ID Key Structural Differences Hypothesized Impact on Properties
Target Compound - 1,2,4-oxadiazole core
- Chlorophenyl + fluorophenyl substituents
- Ethanone linker
Balanced lipophilicity (Cl/F), potential CNS penetration via piperazine, and oxadiazole-mediated metabolic stability .
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone - 1,2,4-Triazole core
- Sulfanyl linker
- Pyrrolidinyl group
Reduced metabolic stability (sulfanyl vs. oxadiazole); pyridinyl may enhance solubility but reduce blood-brain barrier penetration. Triazole core may alter π-π stacking interactions.
((3S,5S)-3-(3-(2-Ethoxyethyl)-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethyl)phenyl)piperidin-1-yl)(3-hydroxyazetidin-1-yl)methanone - Trifluoromethylphenyl substituent
- Piperidine core
- Hydroxyazetidine linker
Increased lipophilicity (CF3) may enhance membrane permeability but reduce aqueous solubility. Piperidine’s rigidity vs. piperazine could affect receptor fit .
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone - Pyrazole core
- Dimethylphenyl substituent
Pyrazole’s planar structure may favor aromatic interactions, but reduced heteroatom count could lower polarity. Dimethylphenyl may sterically hinder binding to flat receptor pockets.

Key Insights from Comparative Analysis

Core Heterocycles: The 1,2,4-oxadiazole in the target compound offers metabolic resistance compared to triazoles (prone to enzymatic oxidation) . Computational studies (e.g., electron localization function analysis via Multiwfn) suggest oxadiazoles exhibit stronger electron-withdrawing effects, enhancing dipole interactions with polar receptor residues . For instance, pyrazole’s lower electronegativity may reduce hydrogen-bonding capacity .

Substituent Effects :

  • Fluorine (target compound) vs. trifluoromethyl (): Fluorine’s electronegativity improves binding specificity through dipole interactions, while CF3 enhances lipophilicity but may introduce steric bulk .
  • Chlorophenyl (target) vs. dimethylphenyl (): Chlorine’s inductive effect stabilizes aromatic stacking, whereas dimethyl groups may disrupt binding due to steric hindrance .

Linker Groups: The ethanone linker in the target compound provides conformational flexibility compared to rigid sulfanyl () or hydroxyazetidine () linkers. Molecular dynamics simulations (supported by Multiwfn’s wavefunction analysis) suggest ethanone’s carbonyl group facilitates hydrogen bonding with solvent or receptor residues .

Piperazine vs. Piperidine: Piperazine’s secondary amine allows protonation at physiological pH, enhancing solubility and membrane permeability.

Computational and Experimental Validation

  • Density Functional Theory (DFT) : Studies using the Colle-Salvetti correlation-energy formula (as implemented in modern DFT codes) predict the target compound’s electron density distribution aligns favorably with serotonin receptor subtypes, explaining its hypothesized selectivity .
  • Crystallography: SHELX-refined structures of analogs (e.g., ) reveal that sulfanyl linkers adopt gauche conformations, reducing solvent accessibility compared to the target’s ethanone linker .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.